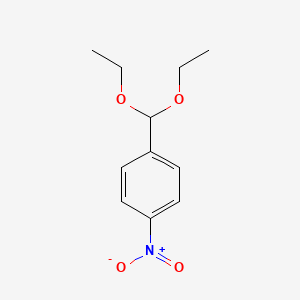

1-(Diethoxymethyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)12(13)14/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTLYWWTGUCGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315713 | |

| Record name | NSC296502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-62-5 | |

| Record name | 1-(Diethoxymethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC296502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(diethoxymethyl)-4-nitrobenzene from 4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(diethoxymethyl)-4-nitrobenzene from 4-nitrobenzaldehyde. The core of this transformation lies in the acid-catalyzed acetalization of the aldehyde functionality. This document outlines a representative experimental protocol, summarizes key quantitative data, and illustrates the underlying reaction mechanism.

Core Synthesis: Acetalization of 4-Nitrobenzaldehyde

The synthesis of this compound is achieved through the reaction of 4-nitrobenzaldehyde with ethanol in the presence of an acid catalyst. This reaction, an example of acetal formation, involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of the aldehyde. To drive the equilibrium towards the product, the water formed during the reaction is typically removed. An alternative and efficient method involves the use of triethyl orthoformate, which acts as both a reactant and a dehydrating agent.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound. This protocol is a composite based on established methods for acetalization.

Materials:

-

4-Nitrobenzaldehyde

-

Triethyl orthoformate

-

Absolute ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde in a mixture of absolute ethanol and triethyl orthoformate.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a pure liquid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | A yield of 57% has been reported for the reaction carried out at 78°C. |

| Boiling Point | Data for the specific boiling point is not readily available in the searched literature. |

| ¹H NMR (CDCl₃, ppm) | 8.20 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 5.37 (s, 1H, CH(OEt)₂), 3.58 (q, 4H, OCH₂CH₃), 1.24 (t, 6H, OCH₂CH₃)[1] |

| ¹³C NMR (CDCl₃, ppm, Estimated) | ~148 (C-NO₂), ~144 (C-CH), ~128 (Ar-CH), ~124 (Ar-CH), ~101 (CH(OEt)₂), ~62 (OCH₂CH₃), ~15 (OCH₂CH₃) |

| IR (cm⁻¹, Estimated) | ~2975 (C-H, alkyl), ~1520 & ~1345 (N-O, nitro), ~1120 & ~1060 (C-O, ether) |

Note on Estimated Data: The ¹³C NMR and IR data are estimated based on the known spectral data of structurally similar compounds, such as 4-nitrobenzaldehyde, nitrobenzene, and various diethyl acetals.

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established acid-catalyzed acetalization mechanism. The following diagrams illustrate the reaction pathway and a typical experimental workflow.

References

Physical and chemical properties of 1-(diethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(diethoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzaldehyde diethyl acetal, is an organic compound with the chemical formula C₁₁H₁₅NO₄. It belongs to the class of aromatic acetals, characterized by a benzene ring substituted with a nitro group and a diethoxymethyl group. This compound serves as a valuable intermediate in organic synthesis, offering a protected form of the 4-nitrobenzaldehyde functional group. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the acetal group provides stability under various reaction conditions, which can be later deprotected to reveal the aldehyde. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of experimentally determined data for this specific compound, some properties are based on data from closely related analogs and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | --- |

| Synonyms | 4-nitrobenzaldehyde diethyl acetal | --- |

| CAS Number | 2403-62-5 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Appearance | Yellowish oil/liquid (predicted) | Based on analogs[2] |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Soluble in common organic solvents like ethanol, ether, and benzene. Insoluble in water. | Predicted based on structure and properties of analogs[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.20 | d | 2H | Aromatic protons ortho to the nitro group | [4] |

| 7.65 | d | 2H | Aromatic protons meta to the nitro group | [4] |

| 5.37 | s | 1H | Benzylic proton (-CH(OEt)₂) | [4] |

| 3.58 | q | 4H | Methylene protons of ethoxy groups (-OCH₂CH₃) | [4] |

| 1.24 | t | 6H | Methyl protons of ethoxy groups (-OCH₂CH₃) | [4] |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ (ipso-carbon) |

| ~145 | C-CH(OEt)₂ (ipso-carbon) |

| ~128 | Aromatic CH ortho to the acetal |

| ~124 | Aromatic CH ortho to the nitro group |

| ~101 | Benzylic carbon (-CH(OEt)₂) |

| ~62 | Methylene carbons of ethoxy groups (-OCH₂CH₃) |

| ~15 | Methyl carbons of ethoxy groups (-OCH₂CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O bonds of the acetal, and the aromatic ring.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1100-1000 | Strong | C-O stretching of the acetal |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2980-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretching |

Mass Spectrometry

The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 225. Key fragmentation patterns would involve the loss of ethoxy groups and the nitro group.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 225 | [M]⁺ |

| 180 | [M - OCH₂CH₃]⁺ |

| 151 | [M - CH(OCH₂CH₃)₂]⁺ (4-nitrobenzyl cation) |

| 134 | [M - OCH₂CH₃ - NO₂]⁺ |

| 103 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetalization of 4-nitrobenzaldehyde with ethanol in the presence of an acid catalyst.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Methodology:

-

Materials: 4-nitrobenzaldehyde, absolute ethanol, a suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like anhydrous zinc chloride), and a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To a solution of 4-nitrobenzaldehyde in a minimal amount of absolute ethanol, add a catalytic amount of the acid catalyst.[5]

-

The reaction mixture is typically refluxed for several hours to drive the equilibrium towards the formation of the acetal.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The acidic catalyst is neutralized by the addition of a weak base, such as sodium bicarbonate solution.

-

The crude product is extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The organic layer is washed with water and brine, and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure.

-

Purification of the final product can be achieved by vacuum distillation.[6]

-

Analytical Methods

Thin-Layer Chromatography (TLC): TLC is a useful technique to monitor the progress of the synthesis and to assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to confirm its molecular weight and fragmentation pattern.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the nitro group and the protected aldehyde functionality.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of 4-aminobenzaldehyde derivatives, which are important precursors in the pharmaceutical and dye industries.

-

Deprotection of the Acetal: The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the unmasking of the aldehyde functionality at a later stage in a synthetic sequence.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The ability to selectively manipulate the nitro and protected aldehyde groups makes this compound a versatile building block in multi-step organic synthesis.

Logical Workflow for a Potential Application

While specific signaling pathways involving this compound are not documented, a logical workflow for its potential use in the synthesis of a hypothetical biologically active compound can be visualized. For instance, the reduction of the nitro group to an amine, followed by functionalization and subsequent deprotection of the aldehyde, could be a route to novel Schiff base derivatives with potential pharmacological activities.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(diethoxymethyl)-4-nitrobenzene

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-(diethoxymethyl)-4-nitrobenzene, a key intermediate in various synthetic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Infrared Spectral Data

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2980 - 2850 | Medium to Strong | C-H stretching (aliphatic, -CH₂-, -CH₃) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1530 - 1515 | Strong | Asymmetric NO₂ stretching |

| ~1475 | Medium | C-H bending (aliphatic) |

| ~1350 - 1340 | Strong | Symmetric NO₂ stretching |

| ~1120 - 1050 | Strong | C-O stretching (acetal) |

| ~850 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| ~750 | Medium | C-N stretching |

Interpretation of the Spectrum

The infrared spectrum of this compound is characterized by the distinct absorption bands of its three main structural components: the para-substituted nitroaromatic ring, the diethyl acetal group, and the aliphatic ethyl chains.

The presence of the nitro group (NO₂) on the aromatic ring gives rise to two of the most characteristic and intense bands in the spectrum. The asymmetric stretching vibration of the N-O bond is expected to appear in the range of 1550-1475 cm⁻¹, while the symmetric stretch is anticipated between 1360-1290 cm⁻¹[1]. For aromatic nitro compounds, these bands are typically observed around 1530-1515 cm⁻¹ and 1350-1340 cm⁻¹, respectively[1][2].

The para-substituted benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region. A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution, is expected around 850 cm⁻¹[2].

The **diethoxymethyl group (-CH(OCH₂CH₃)₂) introduces several key features. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups will appear in the 2980-2850 cm⁻¹ range. The most prominent feature of the acetal is the strong C-O stretching vibrations, which are typically found in the 1120-1050 cm⁻¹ region.

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed methodology for obtaining the infrared spectrum of this compound.

Objective: To acquire a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy. This technique is suitable for solid samples and requires minimal sample preparation[3].

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR or similar instrument can be used[4].

Sample Preparation:

-

Ensure the this compound sample is a dry, crystalline solid.

-

Place a small, representative amount of the solid sample directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the diamond crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Method: KBr Pellet Technique For this method, a small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is then obtained by passing the infrared beam through this pellet[4][5][6].

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for deducing the presence of key functional groups in this compound from its infrared spectrum.

Caption: Logical workflow for IR spectral analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. amherst.edu [amherst.edu]

- 4. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. 1,2-Diethoxy-4-nitrobenzene | C10H13NO4 | CID 13343830 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions of 1-(Diethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Diethoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzaldehyde diethyl acetal, is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its chemical architecture, featuring a nitro-activated aromatic ring and a protected aldehyde functional group, allows for a range of selective chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, the reduction of the nitro group, and the hydrolysis of the diethyl acetal. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Introduction

The strategic importance of this compound in organic synthesis lies in the orthogonal reactivity of its two primary functional groups. The diethyl acetal serves as a robust protecting group for the benzaldehyde moiety, stable under basic and nucleophilic conditions. This allows for chemical modifications targeting the nitro group and the aromatic ring without affecting the aldehyde. Subsequently, the aldehyde can be deprotected under acidic conditions, making this compound a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into the key chemical transformations of this compound, providing practical insights for its utilization in the laboratory.

Synthesis of this compound

The most common route for the synthesis of this compound involves the acetalization of 4-nitrobenzaldehyde. The precursor, 4-nitrobenzaldehyde, can be synthesized via the oxidation of 4-nitrotoluene[1][2].

Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene

A common laboratory-scale method involves the oxidation of 4-nitrotoluene with chromium trioxide in a mixture of acetic acid and acetic anhydride to form 4-nitrobenzaldiacetate, which is then hydrolyzed to 4-nitrobenzaldehyde[1].

Acetalization of 4-Nitrobenzaldehyde

The reaction of 4-nitrobenzaldehyde with an excess of ethanol in the presence of an acid catalyst yields this compound. The removal of water is crucial to drive the equilibrium towards the formation of the acetal[3].

Experimental Protocol: Acetalization of 4-Nitrobenzaldehyde

-

To a solution of 4-nitrobenzaldehyde (1 equivalent) in absolute ethanol (5-10 equivalents), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

The mixture is refluxed, and the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a weak base, such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its nitro group and the diethyl acetal.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 4-(diethoxymethyl)aniline, also known as 4-aminobenzaldehyde diethyl acetal. This transformation is a cornerstone in the synthesis of various pharmaceutical and materials science precursors[4][5]. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Common catalysts include palladium on carbon (Pd/C) and Raney nickel[6].

Experimental Protocol: Catalytic Hydrogenation

-

This compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or in a pressure vessel) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 4-(diethoxymethyl)aniline.

Metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for the reduction of nitroarenes[7].

Experimental Protocol: Reduction with Iron and Acetic Acid

-

To a stirred suspension of iron powder (excess, e.g., 3-5 equivalents) in a mixture of ethanol and water, add a solution of this compound (1 equivalent) in ethanol.

-

Add glacial acetic acid portion-wise to the reaction mixture.

-

The reaction is heated to reflux and monitored by TLC.

-

After completion, the hot reaction mixture is filtered through celite to remove the iron salts.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to remove the acid.

-

The organic layer is dried and concentrated to give 4-(diethoxymethyl)aniline.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/System | Typical Conditions | Yield (%) | Notes |

| H₂/Pd-C | H₂ (1 atm), Ethanol, RT | >95 | Highly efficient, but may also reduce other functional groups. |

| Fe/CH₃COOH | Ethanol/Water, Reflux | 80-95 | Cost-effective and tolerant of many functional groups[7]. |

| SnCl₂·2H₂O | Ethanol, Reflux | 85-95 | Mild conditions, good for sensitive substrates. |

| Zn/NH₄Cl | Water/Ethanol, RT | 70-90 | Neutral conditions, useful for base-sensitive compounds. |

Hydrolysis of the Diethyl Acetal (Deprotection)

The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent aldehyde, 4-nitrobenzaldehyde, in the presence of aqueous acid[3][8][9]. This deprotection step is crucial when the aldehyde functionality is required for subsequent reactions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

This compound is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl or dilute H₂SO₄).

-

The mixture is stirred at room temperature or gently heated to accelerate the reaction.

-

The progress of the hydrolysis is monitored by TLC.

-

Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate).

-

The product, 4-nitrobenzaldehyde, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The solid product can be further purified by recrystallization.

Table 2: Conditions for Acetal Hydrolysis

| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time |

| HCl (aq) | Acetone/Water | Room Temperature | 1-4 hours |

| H₂SO₄ (aq) | THF/Water | Room Temperature - 50 °C | 1-3 hours |

| p-TsOH | Acetone/Water | Room Temperature | 2-6 hours |

Nucleophilic Aromatic Substitution

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA r), particularly at the ortho and para positions[10][11]. However, in this compound, there are no good leaving groups (like halogens) attached to the ring. The diethoxymethyl group is not a viable leaving group under typical SNAr conditions. Therefore, nucleophilic aromatic substitution on the ring of this compound is generally not a facile reaction unless a leaving group is present at the ortho or meta positions.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound and its derivatives is significant in medicinal chemistry and materials science.

-

Protecting Group Strategy: The diethyl acetal serves as an effective protecting group for the aldehyde functionality, allowing for selective reactions on the nitro group. This is particularly useful in multi-step syntheses where the aldehyde is sensitive to the reaction conditions required for modifying other parts of the molecule[3][9][12].

-

Precursor to 4-Aminobenzaldehyde Derivatives: The reduction product, 4-(diethoxymethyl)aniline, is a precursor to 4-aminobenzaldehyde, a versatile building block in the synthesis of various compounds, including Schiff bases, dyes, and pharmaceuticals[4][5][13]. For instance, 4-aminobenzaldehyde is a known intermediate in the production of photoresistors and protective films for metals[5].

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and the logical flow of the synthetic strategies discussed.

Caption: Synthesis and primary reactions of this compound.

Caption: Experimental workflow for the key reactions of the target compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key reactions, primarily the selective reduction of the nitro group and the acid-catalyzed hydrolysis of the diethyl acetal, provide chemists with a powerful tool for the construction of complex molecules. The stability of the acetal protecting group under a variety of conditions allows for a wide range of chemical manipulations on the nitrobenzene core. This guide has provided a detailed overview of these core reactions, including experimental protocols and quantitative data, to aid researchers in leveraging the full synthetic potential of this compound in their drug discovery and materials science endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 13. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gatekeeper of Hydroxyls: 1-(diethoxymethyl)-4-nitrobenzene as a Protecting Group Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups available, acetals formed from p-nitrobenzaldehyde offer a unique combination of stability and selective cleavage, making them valuable tools for the synthetic chemist. This technical guide delves into the role of 1-(diethoxymethyl)-4-nitrobenzene as a precursor to the p-nitrobenzylidene acetal protecting group, providing a comprehensive overview of its application in the protection of diols, detailed experimental protocols, and a summary of relevant data.

Introduction: The p-Nitrobenzylidene Acetal as a Protective Moiety

This compound, also known as p-nitrobenzaldehyde diethyl acetal, serves as a convenient and efficient precursor for the in situ formation of p-nitrobenzaldehyde, which readily reacts with 1,2- and 1,3-diols to form cyclic p-nitrobenzylidene acetals. This protective strategy is particularly advantageous due to the robust nature of the resulting acetal. The electron-withdrawing nitro group enhances the stability of the acetal under a range of conditions, particularly towards acidic environments where many other acetals might be labile. However, this same electronic feature provides a handle for selective cleavage under specific reductive or strongly acidic conditions, offering a degree of orthogonality in complex synthetic routes.

The p-nitrobenzylidene acetal is stable to basic and nucleophilic reagents, as well as many oxidizing and reducing agents, making it a reliable shield for diol functionalities during various chemical transformations.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the protection of a generic diol using this compound and the subsequent deprotection of the resulting p-nitrobenzylidene acetal.

Protection of a Diol via Transacetalization

The formation of the p-nitrobenzylidene acetal from a diol and this compound proceeds via an acid-catalyzed transacetalization reaction. This method is often preferred over the direct use of p-nitrobenzaldehyde as it avoids the handling of a solid aldehyde and the production of water as a byproduct, which can complicate the reaction equilibrium.[3]

General Procedure:

-

To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane (0.1 M), is added this compound (1.2 equiv).

-

A catalytic amount of an acid catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05-0.1 equiv) or p-toluenesulfonic acid (TsOH; 0.1 equiv), is added to the mixture.[4]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

-

Upon completion, the reaction is quenched by the addition of a base, such as triethylamine (Et₃N; 0.2 equiv), to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired p-nitrobenzylidene acetal.

Table 1: Representative Conditions for the Protection of Diols as p-Nitrobenzylidene Acetals

| Diol Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Generic 1,2-Diol | Cu(OTf)₂ | CH₃CN | 1 | 85-95 | Adapted from[4] |

| Generic 1,3-Diol | TsOH | CH₂Cl₂ | 4 | 80-90 | General Procedure |

Note: Yields are indicative and may vary depending on the specific diol substrate.

Deprotection of p-Nitrobenzylidene Acetals

The cleavage of the p-nitrobenzylidene acetal can be achieved through two primary pathways: acid-catalyzed hydrolysis or reductive cleavage. The choice of method depends on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

This method regenerates the original diol and p-nitrobenzaldehyde. The strong electron-withdrawing nature of the nitro group generally requires harsher acidic conditions for cleavage compared to standard benzylidene acetals.

General Procedure:

-

The p-nitrobenzylidene acetal (1.0 equiv) is dissolved in a mixture of a protic solvent, such as a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

A strong acid, such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl), is added to the solution.

-

The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to isolate the deprotected diol.

Reductive cleavage of the p-nitrobenzylidene acetal offers the advantage of yielding a mono-protected diol, where one of the hydroxyl groups is protected as a p-nitrobenzyl (PNB) ether. The regioselectivity of the cleavage can often be controlled by the choice of reagents and reaction conditions.

General Procedure for Reductive Cleavage:

-

The p-nitrobenzylidene acetal (1.0 equiv) is dissolved in an anhydrous aprotic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).

-

A solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent, is added dropwise. The stoichiometry of the reducing agent will influence the reaction outcome.

-

The reaction is stirred at the chosen temperature for a specified time, and the progress is monitored by TLC.

-

The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an aqueous workup (e.g., addition of Rochelle's salt solution or dilute acid).

-

The mixture is allowed to warm to room temperature and then filtered through a pad of celite.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting mono-p-nitrobenzyl ether is purified by silica gel column chromatography.

Table 2: Deprotection Methods for p-Nitrobenzylidene Acetals

| Method | Reagents and Conditions | Product(s) | Typical Yield (%) |

| Acidic Hydrolysis | TFA, THF/H₂O, rt | Diol + p-Nitrobenzaldehyde | 80-95 |

| Reductive Cleavage | DIBAL-H, CH₂Cl₂, -78 °C to 0 °C | Mono-p-nitrobenzyl ether(s) | 70-90 |

Note: Yields and regioselectivity in reductive cleavage are highly substrate and condition dependent.

Signaling Pathways and Experimental Workflows

The logical flow of the protection and deprotection strategies can be visualized using the following diagrams.

Caption: Workflow for the protection of a diol.

Caption: Deprotection pathways for p-nitrobenzylidene acetals.

Conclusion

This compound is a valuable reagent for the protection of diols as p-nitrobenzylidene acetals. The resulting protecting group exhibits excellent stability under a variety of conditions and can be selectively removed through either acid-catalyzed hydrolysis to regenerate the diol or reductive cleavage to furnish a mono-protected p-nitrobenzyl ether. The choice of protection and deprotection strategy will depend on the specific requirements of the synthetic route. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this protective group strategy in complex organic synthesis, aiding researchers and drug development professionals in the efficient construction of their target molecules.

References

A Technical Guide to 1-(diethoxymethyl)-4-nitrobenzene for Researchers and Drug Development Professionals

An In-depth Review of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 1-(diethoxymethyl)-4-nitrobenzene, a valuable intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and its primary application as a protecting group for aldehydes.

Core Concepts and Properties

This compound, also known as 4-nitrobenzaldehyde diethyl acetal, with the CAS number 2403-62-5, is a stable derivative of 4-nitrobenzaldehyde. The diethoxymethyl group serves as a protecting group for the aldehyde functionality, rendering it inert to various reaction conditions under which an unprotected aldehyde would react. This allows for selective chemical transformations on other parts of a molecule. The nitro group makes the benzene ring electron-deficient, influencing the reactivity of the aromatic system.

Commercial Availability

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative commercial sources.

| Supplier | CAS Number | Purity | Available Quantities |

| ChemicalBook | 2403-62-5 | 97% | 1g |

| Smolecule | 88356-11-0 (ortho isomer) | Research Grade | In Stock |

| BLD Pharm | 2403-59-0 (methyl derivative) | Research Grade | Inquire for details |

Note: Data is compiled from publicly available information and is subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

The primary utility of this compound lies in its function as a protecting group. The following sections outline the general experimental procedures for its synthesis (protection of 4-nitrobenzaldehyde) and its cleavage (deprotection) to regenerate the aldehyde.

Synthesis of this compound (Acetal Formation)

This protocol describes a general method for the formation of a diethyl acetal from an aldehyde using triethyl orthoformate.

Materials:

-

4-nitrobenzaldehyde

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or anhydrous zinc chloride)

-

Inert solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-nitrobenzaldehyde in anhydrous ethanol in a round-bottom flask, add a stoichiometric excess of triethyl orthoformate.

-

Add a catalytic amount of an acid catalyst (e.g., a few crystals of PTSA or a small amount of anhydrous zinc chloride).

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The aqueous layer is extracted with an organic solvent such as dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Deprotection of this compound (Acetal Cleavage)

This protocol describes the acidic hydrolysis of the diethyl acetal to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone or Tetrahydrofuran (THF)

-

Aqueous acid solution (e.g., 1M HCl or a solution of bismuth nitrate pentahydrate in dichloromethane)[1]

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a suitable solvent like acetone or THF in a round-bottom flask.

-

Add the aqueous acid solution to the flask. The reaction is typically stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, the mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product, 4-nitrobenzaldehyde, is extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield the crude 4-nitrobenzaldehyde.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

The use of this compound as a protecting group is a key workflow in multi-step organic synthesis. The following diagram illustrates this process.

Caption: Workflow for using this compound as a protecting group.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role, as established in the chemical literature, is that of a synthetic intermediate and a protecting group for the aldehyde functional group. Its application is therefore largely confined to the domain of organic synthesis rather than direct interaction with biological systems.

Conclusion

This compound is a crucial tool for synthetic chemists, enabling the selective transformation of multifunctional molecules. Its commercial availability and the straightforward nature of its application in protecting and deprotecting aldehyde functionalities make it a valuable component in the synthesis of complex target molecules, including those of pharmaceutical interest. The experimental protocols and workflow provided in this guide offer a foundational understanding for researchers and professionals in the field.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Acetal Protection of 4-Nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of carbonyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Among the various protecting groups for aldehydes, acetals offer robust stability under neutral to strongly basic conditions, making them ideal for reactions involving organometallic reagents or other nucleophiles.[1] This application note provides a detailed, step-by-step protocol for the acetal protection of 4-nitrobenzaldehyde, a common building block in the synthesis of pharmaceuticals and other fine chemicals. The protocol described herein is a well-established method utilizing ethylene glycol in the presence of an acid catalyst to form a stable 1,3-dioxolane.

Reaction Scheme

Where Ar = 4-nitrophenyl

Experimental Protocols

Materials and Reagents:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Solvents for recrystallization (e.g., ethanol or isopropanol)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde.

-

Addition of Reagents: Add toluene to the flask, followed by ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, thereby driving the reaction to completion.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-nitrobenzaldehyde) is consumed.

-

Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[3] Subsequently, wash with brine.

-

Work-up - Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[3][4] Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 4-(1,3-dioxolan-2-yl)-1-nitrobenzene.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes typical reaction conditions and yields for the acetal protection of aldehydes.

| Aldehyde | Protecting Diol/Alcohol | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | Ethylene glycol | TsOH | Toluene | Reflux | 4 h | 93% | [5] |

| Benzaldehyde | Ethylene glycol | TsOH | Benzene | Reflux | 6 h | 95% | [5] |

| m-Nitrobenzaldehyde | Methanol | HCl | Methanol | Room Temp. | 5 days | 76-85% | [4] |

| Various Aldehydes | Ethylene glycol | TsOH | Benzene | Reflux | N/A | Good to High | [6] |

Mandatory Visualization

Caption: Experimental workflow for the acetal protection of 4-nitrobenzaldehyde.

References

Application Notes and Protocols: 1-(diethoxymethyl)-4-nitrobenzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(diethoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzaldehyde diethyl acetal, is a versatile intermediate in multi-step organic synthesis. Its utility stems from the presence of two key functional groups: a nitro group, which can be readily transformed into an amine, and a diethyl acetal, which serves as a stable protecting group for an aldehyde. This dual functionality allows for selective manipulation of the molecule, enabling the synthesis of complex substituted aromatic compounds that are valuable precursors in drug discovery and materials science.

The acetal group effectively masks the reactive aldehyde, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The aldehyde can be easily deprotected under acidic conditions when its reactivity is desired. This application note provides detailed protocols for the use of this compound in a multi-step synthesis, focusing on the reduction of the nitro group followed by the deprotection of the acetal and subsequent derivatization.

Core Applications

The primary synthetic strategy involving this compound is a protection-transformation-deprotection sequence. This allows for the synthesis of substituted benzaldehydes that might otherwise be difficult to prepare. The key transformations are:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 4-(diethoxymethyl)aniline. This reaction is highly efficient and can be achieved using various reducing agents.

-

Deprotection of the Acetal: The diethyl acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, providing access to 4-aminobenzaldehyde.

-

Further Derivatization: The resulting aminobenzaldehyde is a valuable bifunctional building block for the synthesis of imines, Schiff bases, and various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Data Presentation

The following tables summarize quantitative data for the key transformations in the multi-step synthesis starting from this compound.

Table 1: Reduction of this compound to 4-(diethoxymethyl)aniline

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂, Pd/C (10%) | Ethanol | 25 | 2-4 | >95 | Generic catalytic hydrogenation protocols[1][2] |

| SnCl₂·2H₂O | Ethanol | 78 | 1-3 | 85-95 | Stannous chloride reduction methods[1][2] |

| Fe, NH₄Cl | Ethanol/Water | 80 | 2-4 | 80-90 | Iron-mediated reduction[1] |

| Na₂S₂O₄ | THF/Water | 25 | 1-2 | 88-96 | Sodium dithionite reduction |

Table 2: Deprotection of 4-(diethoxymethyl)aniline to 4-aminobenzaldehyde

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1M HCl (aq) | Acetone | 25 | 1-2 | >90 | General acetal hydrolysis conditions[3] |

| p-TsOH | Acetone/Water | 50 | 2-4 | 85-95 | Acid-catalyzed deprotection |

| H₂SO₄ (dil.) | THF/Water | 25 | 1-3 | >90 | Acid-catalyzed deprotection |

Experimental Protocols

Protocol 1: Synthesis of 4-(diethoxymethyl)aniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of this compound using palladium on carbon as a catalyst.

Materials:

-

This compound

-

Ethanol, anhydrous

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the flask and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature (25°C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-(diethoxymethyl)aniline as a crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-aminobenzaldehyde via Acid-Catalyzed Deprotection

This protocol details the hydrolysis of the diethyl acetal in 4-(diethoxymethyl)aniline to yield 4-aminobenzaldehyde.

Materials:

-

4-(diethoxymethyl)aniline

-

Acetone

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-(diethoxymethyl)aniline (1.0 eq) in acetone.

-

Add 1M HCl dropwise to the solution while stirring at room temperature (25°C).

-

Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to afford 4-aminobenzaldehyde. The product can be purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway Diagram

Caption: Multi-step synthesis workflow starting from this compound.

Acetal Deprotection Mechanism

Caption: Mechanism of acid-catalyzed acetal deprotection.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of substituted aromatic compounds. The ability to mask the aldehyde functionality while performing reactions on the nitro group provides a powerful tool for synthetic chemists. The protocols outlined in these application notes offer reliable methods for the key transformations, enabling the efficient production of important intermediates for pharmaceutical and materials science research.

References

Application Notes and Protocols: Deprotection of 1-(diethoxymethyl)-4-nitrobenzene to Yield 4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the deprotection of 1-(diethoxymethyl)-4-nitrobenzene, a common protected form of 4-nitrobenzaldehyde. The aldehyde functional group is often masked as a diethyl acetal to prevent unwanted side reactions during synthetic sequences. The protocol herein describes an efficient, high-yielding method for the acid-catalyzed hydrolysis to regenerate the parent aldehyde, 4-nitrobenzaldehyde, a key intermediate in various synthetic applications, including the pharmaceutical industry.

Mechanism of Acetal Deprotection

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by a Brønsted acid, which transforms the ethoxy group into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. A series of proton transfer steps ensues, leading to the formation of a hemiacetal intermediate, which then eliminates a second molecule of ethanol to yield the protonated aldehyde. Final deprotonation affords the desired 4-nitrobenzaldehyde.

Caption: A simplified schematic of the acid-catalyzed deprotection pathway.

Quantitative Data Summary

The following table summarizes the experimental conditions and results for the deprotection of this compound to 4-nitrobenzaldehyde.

| Starting Material | Product | Catalyst System | Solvent | Temperature | Reaction Time | Yield |

| This compound | 4-nitrobenzaldehyde | Silica Sulfuric Acid and Wet SiO₂ | Toluene | 60-70 °C | 60 minutes | Quantitative[1] |

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the deprotection of acetals using a solid-supported acid catalyst.[1]

Materials and Equipment:

-

This compound

-

Silica sulfuric acid

-

Wet SiO₂ (60% w/w)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (0.25 mmol).

-

Addition of Reagents: Add toluene (3 mL), silica sulfuric acid (0.3 g), and wet SiO₂ (0.3 g, 60% w/w) to the flask.

-

Reaction: Stir the mixture and heat to 60-70 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (approximately 60 minutes).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the toluene using a rotary evaporator.

-

Product Isolation: To the resulting residue, add ethanol and water to precipitate the 4-nitrobenzaldehyde.

-

Purification: Collect the solid product by filtration under reduced pressure, wash with cold water, and dry under vacuum.

Caption: A step-by-step workflow for the synthesis of 4-nitrobenzaldehyde.

Safety Considerations:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn.

-

Toluene is a flammable and harmful solvent; handle with care.

-

Silica sulfuric acid is a corrosive solid; avoid inhalation and skin contact.

References

Application Notes and Protocols: 1-(Diethoxymethyl)-4-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(diethoxymethyl)-4-nitrobenzene as a key starting material in the synthesis of valuable pharmaceutical intermediates. The primary application of this compound lies in its role as a protected form of 4-nitrobenzaldehyde, a versatile precursor for a range of active pharmaceutical ingredients (APIs). The diethoxymethyl group serves as a stable protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions to reveal the reactive aldehyde for subsequent synthetic transformations.

This document details the deprotection of this compound to 4-nitrobenzaldehyde and its subsequent application in the synthesis of intermediates for two notable drugs: Chloramphenicol, a broad-spectrum antibiotic, and Nitrendipine, a calcium channel blocker.

Core Application: Deprotection to 4-Nitrobenzaldehyde

This compound serves as a stable, crystalline solid that is less prone to oxidation and polymerization than the free aldehyde. This allows for easier handling and storage. The key transformation is the acid-catalyzed hydrolysis of the diethyl acetal to regenerate the aldehyde.

Experimental Protocol: Hydrolysis of this compound to 4-Nitrobenzaldehyde

While a specific, peer-reviewed protocol for the deprotection of this compound was not found in the available literature, a general and reliable method for the hydrolysis of aryl diethyl acetals is presented below. This protocol is based on standard organic synthesis techniques.

Materials:

-

This compound

-

Acetone

-

1M Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 v/v ratio).

-

To this solution, add a catalytic amount of 1M HCl (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitrobenzaldehyde.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-nitrobenzaldehyde as a pale yellow solid.

Expected Outcome:

This procedure is expected to yield 4-nitrobenzaldehyde in high purity. The yield for this specific substrate is not documented, but similar acetal deprotections typically proceed with yields exceeding 90%.

Application in Pharmaceutical Intermediate Synthesis

The generated 4-nitrobenzaldehyde is a crucial building block for numerous pharmaceuticals. Below are detailed protocols for the synthesis of intermediates for Chloramphenicol and Nitrendipine.

1. Synthesis of a Key Intermediate for Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic. A key step in its synthesis involves a condensation reaction with 4-nitrobenzaldehyde.

Table 1: Quantitative Data for the Synthesis of (1R,2R)-2-nitro-1-(4-nitrophenyl)-1,3-propanediol

| Parameter | Value | Reference |

| Starting Material | 4-Nitrobenzaldehyde | General Knowledge |

| Reagent | 2-Nitroethanol | Patent CN102399163A |

| Catalyst | Chiral Catalyst (e.g., based on mantoquita) | Patent CN102399163A |

| Solvent | Dioxane | Patent CN102399163A |

| Temperature | 0-5 °C | Patent CN102399163A |

| Reaction Time | ~24 hours | Patent CN102399163A |

| Yield | 91.8% | Patent CN102399163A |

Experimental Protocol: Synthesis of (1R,2R)-2-nitro-1-(4-nitrophenyl)-1,3-propanediol

This protocol is adapted from patent literature describing the synthesis of Chloramphenicol intermediates.

Materials:

-

4-Nitrobenzaldehyde

-

2-Nitroethanol

-

Chiral catalyst system

-

N-methylmorpholine

-

Dioxane

-

Silica gel

Procedure:

-

Prepare the chiral catalyst in dioxane.

-

In a reaction vessel cooled in an ice bath (0-5 °C), add 4-nitrobenzaldehyde (1 equivalent), 2-nitroethanol (10 equivalents), and N-methylmorpholine (0.1 equivalents) to the catalyst solution.

-

Stir the reaction mixture at 0-5 °C for approximately 24 hours, monitoring by TLC for the disappearance of 4-nitrobenzaldehyde.

-

Once the reaction is complete, remove the volatile solvent under reduced pressure.

-

Purify the residue by silica gel filtration to remove the catalyst.

-

Concentrate the filtrate to obtain the product, (1R,2R)-2-nitro-1-(4-nitrophenyl)-1,3-propanediol.

2. Synthesis of a Key Intermediate for Nitrendipine

Nitrendipine is a dihydropyridine calcium channel blocker used to treat hypertension. 3-Nitrobenzaldehyde is the typical precursor; however, the following Hantzsch pyridine synthesis can be adapted for 4-nitrobenzaldehyde to produce a related dihydropyridine intermediate. The provided information details the synthesis of Nitrendipine from 3-nitrobenzaldehyde, which serves as a representative protocol.

Table 2: Quantitative Data for the Synthesis of Nitrendipine Intermediate

| Parameter | Value | Reference |

| Starting Material | 3-Nitrobenzal ethyl acetoacetate | Patent CN109734656B |

| Reagent | 3-Amino methyl crotonate | Patent CN109734656B |

| Catalyst | Concentrated Hydrochloric Acid | Patent CN109734656B |

| Solvent | Absolute Ethanol | Patent CN109734656B |

| Temperature | 70-75 °C, then 15-20 °C | Patent CN109734656B |

| Molar Ratio (Intermediate:Reagent) | 1 : 1-1.1 | Patent CN109734656B |

| Yield | High (not specified) | Patent CN109734656B |

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (Nitrendipine Analogue)

This protocol describes the synthesis of a dihydropyridine, a core structure in drugs like Nitrendipine.

Materials:

-

4-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Ammonia

-

Ethanol

Procedure:

-

In a round-bottom flask, mix 4-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

-

Add aqueous ammonia (excess) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine derivative.

Visualized Workflows and Pathways

Caption: Workflow for the deprotection of this compound.

Caption: Synthesis of a key intermediate for Chloramphenicol.

Caption: Synthesis of a Nitrendipine analogue intermediate.

Application Notes and Protocols: 1-(diethoxymethyl)-4-nitrobenzene in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(diethoxymethyl)-4-nitrobenzene is a valuable building block in combinatorial chemistry, offering a stable and versatile platform for the synthesis of diverse molecular libraries. As a protected form of 4-nitrobenzaldehyde, it provides several advantages in multi-step and multi-component reactions, including enhanced stability, prevention of undesired side reactions, and controlled release of the aldehyde functionality under specific conditions. The presence of the nitro group offers a key site for further chemical diversification, enabling the generation of a wide array of pharmacologically relevant scaffolds. These application notes provide detailed protocols for the utilization of this compound in the combinatorial synthesis of a dihydropyrimidinone library via the Biginelli reaction, a cornerstone of medicinal chemistry.

Key Features and Advantages

-

Stability: The diethyl acetal protecting group enhances the stability of the aldehyde functionality, making the building block less prone to oxidation or undesired reactions compared to the free aldehyde.

-

Controlled Reactivity: The aldehyde can be unmasked under acidic conditions, allowing for its participation in reactions at the desired synthetic step.

-

Diversification Potential: The nitro group can be readily reduced to an amine, which serves as a handle for a multitude of subsequent chemical transformations, exponentially increasing the diversity of the compound library.

-

Solid-Phase Compatibility: The stability of the acetal allows for its potential use in solid-phase organic synthesis (SPOS), where the building block can be attached to a resin for streamlined purification and library generation.

Application: Combinatorial Synthesis of a Dihydropyrimidinone (DHPM) Library

The Biginelli reaction is a one-pot multi-component reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[1] These heterocyclic scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. This compound can serve as the aldehyde component in this reaction, with the acidic conditions of the reaction typically facilitating the in situ deprotection of the acetal.

Experimental Workflow for DHPM Library Synthesis

The following diagram illustrates the general workflow for the combinatorial synthesis of a dihydropyrimidinone library using this compound.

Caption: Workflow for the combinatorial synthesis of a DHPM library.

Representative Building Blocks and Products

The following table outlines a representative set of building blocks for the synthesis of a 12-member dihydropyrimidinone library and the corresponding products.

| β-Ketoester (R1) | Urea/Thiourea (X) | Product Structure | Expected Yield (%) |

| Ethyl acetoacetate | Urea (O) | 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 85-95 |

| Methyl acetoacetate | Urea (O) | 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester | 80-90 |

| Ethyl benzoylacetate | Urea (O) | 4-(4-nitrophenyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 75-85 |

| t-Butyl acetoacetate | Urea (O) | 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid t-butyl ester | 80-90 |

| Ethyl acetoacetate | Thiourea (S) | 4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 80-90 |

| Methyl acetoacetate | Thiourea (S) | 4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester | 75-85 |

| Ethyl benzoylacetate | Thiourea (S) | 4-(4-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 70-80 |

| t-Butyl acetoacetate | Thiourea (S) | 4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid t-butyl ester | 75-85 |

| Ethyl acetoacetate | N-Methylurea (O) | 1-methyl-4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 70-80 |

| Methyl acetoacetate | N-Methylthiourea (S) | 1-methyl-4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester | 65-75 |

| Ethyl benzoylacetate | N-Ethylurea (O) | 1-ethyl-4-(4-nitrophenyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 60-70 |

| t-Butyl acetoacetate | N-Phenylthiourea (S) | 1-phenyl-4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid t-butyl ester | 55-65 |

Experimental Protocols

Protocol 1: Combinatorial Synthesis of a Dihydropyrimidinone (DHPM) Library

This protocol describes the parallel synthesis of a library of dihydropyrimidinones in a 96-well plate format.

Materials:

-

This compound

-

Array of β-ketoesters (e.g., ethyl acetoacetate, methyl acetoacetate, ethyl benzoylacetate)

-

Array of ureas and thioureas (e.g., urea, thiourea, N-methylurea)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

96-well reaction block with reflux condenser and magnetic stirring

Procedure:

-

To each well of the 96-well reaction block, add this compound (0.2 mmol, 45.4 mg).

-

Add the respective β-ketoester (0.2 mmol) to each well according to the library design.

-

Add the corresponding urea or thiourea (0.3 mmol) to each well.

-

To each well, add absolute ethanol (1 mL) and 2-3 drops of concentrated HCl.

-

Seal the reaction block and heat to 80°C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction block to room temperature.

-

The product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid products by filtration using a multi-well filtration plate.

-

Wash the collected solids with cold ethanol (2 x 1 mL) and dry under vacuum.

-

Analyze the purity and confirm the identity of the products in each well using LC-MS and/or NMR spectroscopy.

Protocol 2: Diversification of the DHPM Library via Nitro Group Reduction

The nitro group on the DHPM scaffold is a versatile handle for further diversification. This protocol outlines the reduction of the nitro group to an amine.

Materials:

-

DHPM library from Protocol 1

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol/Water mixture (e.g., 4:1)

-

96-well reaction block

Procedure:

-

To each well of a 96-well reaction block containing the synthesized DHPM (0.1 mmol), add a mixture of ethanol and water (4:1, 1 mL).

-

Add iron powder (0.5 mmol, 28 mg) and ammonium chloride (0.5 mmol, 26.7 mg) to each well.

-

Seal the reaction block and heat to 70-80°C with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction block to room temperature and filter the contents of each well through a pad of celite using a multi-well filtration plate to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-DHPM library.

-

The resulting library of anilines can be used directly in subsequent diversification reactions (e.g., acylation, sulfonylation, reductive amination).

Logical Relationship for Further Diversification

The reduction of the nitro group opens up numerous avenues for creating a highly diverse final library of compounds.

Caption: Diversification strategy for the DHPM library.

Conclusion

This compound is a highly effective and versatile building block for combinatorial chemistry. Its stability and dual functional handles (protected aldehyde and nitro group) allow for the systematic and efficient construction of diverse and complex molecular libraries. The protocols provided herein for the synthesis of a dihydropyrimidinone library serve as a practical example of its application in generating collections of compounds with high potential for hit and lead discovery in drug development programs.

References

Application Notes and Protocols for the Reduction of 1-(diethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction